

An In-depth Technical Guide to the Physical Characteristics of Bromofluoroacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromofluoroacetamide

Cat. No.: B1273102

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofluoroacetamide is a halogenated organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. Its structure, combining bromine, fluorine, and an acetamide group, suggests potential for unique reactivity and biological activity. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-bromo-2-fluoroacetamide, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization. Due to the limited availability of experimental data for this specific compound, this guide incorporates computationally predicted values to provide a more complete profile.

Core Physical and Chemical Properties

A summary of the available experimental and predicted physicochemical properties of 2-bromo-2-fluoroacetamide is presented below. It is crucial to distinguish between experimentally verified data and computationally predicted values, which provide useful estimates in the absence of laboratory measurements.

Data Presentation: Physicochemical Properties of 2-Bromo-2-fluoroacetamide

Property	Experimental Value	Predicted Value	Data Source (Experimental)
Molecular Formula	C ₂ H ₃ BrFNO	-	General Chemical Knowledge
Molecular Weight	155.95 g/mol	-	[Apollo Scientific]
Melting Point	44 °C	-	[Apollo Scientific]
Boiling Point	-	205.4 ± 23.0 °C (at 760 mmHg)	Prediction
Density	-	1.933 ± 0.06 g/cm ³	Prediction
Water Solubility	-	Soluble	Prediction
logP (Octanol-Water Partition Coefficient)	-	0.25	Prediction

Spectral Data (Predicted)

In the absence of experimentally recorded spectra for 2-bromo-2-fluoroacetamide, computational methods provide valuable insights into its expected spectral characteristics. These predictions are essential for the identification and characterization of the compound in a laboratory setting.

Data Presentation: Predicted Spectral Data for 2-Bromo-2-fluoroacetamide

Spectroscopy Type	Predicted Peaks/Signals
^1H NMR	A doublet of doublets (dd) for the methine proton (-CHBrF), with chemical shift influenced by the adjacent bromine, fluorine, and carbonyl groups. The amide protons (-NH ₂) would likely appear as two broad singlets.
^{13}C NMR	A doublet for the carbon of the -CHBrF group due to carbon-fluorine coupling. A signal for the carbonyl carbon (-C=O).
IR Spectroscopy	Strong absorption band for the C=O stretch (amide I band) around 1650-1700 cm ⁻¹ . N-H stretching bands for the primary amide around 3200-3400 cm ⁻¹ . C-H, C-F, and C-Br stretching and bending vibrations at lower wavenumbers.
Mass Spectrometry	The molecular ion peak (M ⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, F, and components of the acetamide group.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physical and spectral properties of a solid organic compound like 2-bromo-2-fluoroacetamide.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of

the solid is recorded as the melting point range. A narrow melting point range is indicative of a high degree of purity.

Boiling Point Determination (for solids that can be distilled)

While 2-bromo-2-fluoroacetamide is a solid at room temperature, its boiling point at a given pressure is a key characteristic.

Methodology: For a solid with a relatively low melting point, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, resulting in a stable distillation temperature, is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded.

Density Measurement

The density of a solid can be determined using various techniques.

Methodology: Gas pycnometry is a common and accurate method. It involves measuring the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it fills the sample chamber. The density is then calculated by dividing the mass of the sample by the measured volume.

Solubility Determination

The "shake-flask" method is a standard technique for determining the solubility of a compound in a specific solvent.

Methodology: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature for an extended period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the molecular structure of an organic compound.

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ^1H NMR, the spectrum is acquired, providing information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of the protons. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and show a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. An infrared beam is passed through the crystal, and the resulting spectrum, showing the absorption of specific frequencies of infrared light by the sample's chemical bonds, is recorded.

Mass Spectrometry (MS)

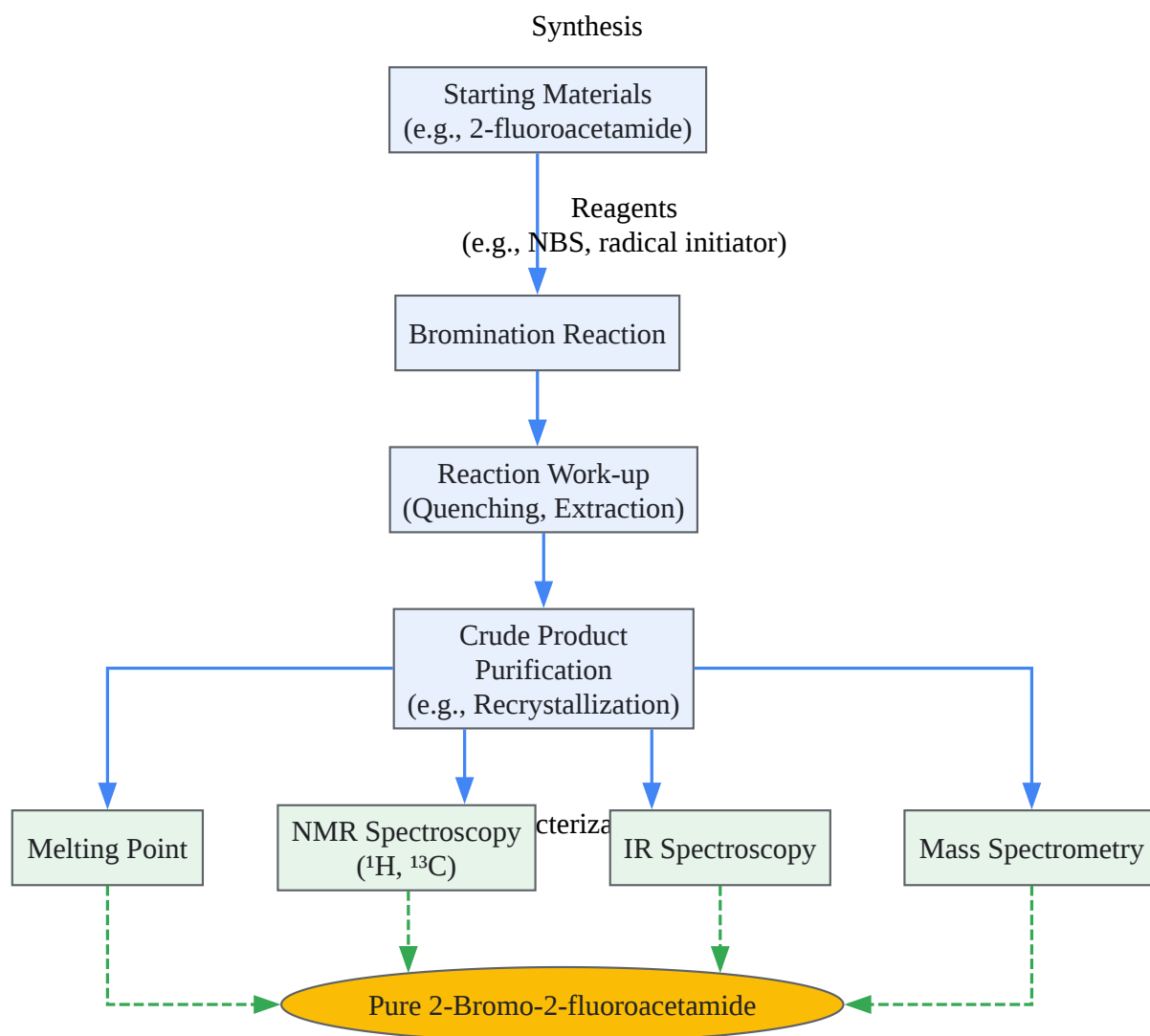
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology: A small amount of the sample is introduced into the mass spectrometer. The molecules are ionized, often by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-bromo-2-fluoroacetamide.

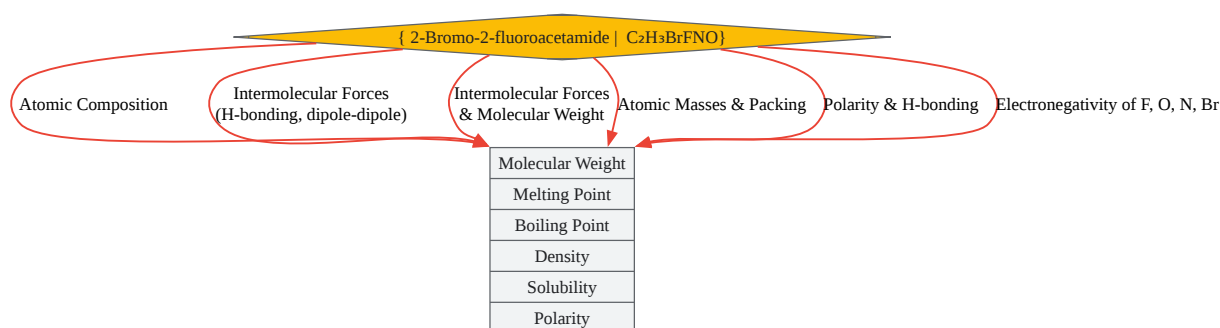


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Caption: Logical workflow for the synthesis and characterization of 2-bromo-2-fluoroacetamide.

Relationship between Physical Properties and Molecular Structure

The physical properties of 2-bromo-2-fluoroacetamide are directly influenced by its molecular structure.



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Caption: Influence of molecular structure on the physical properties of 2-bromo-2-fluoroacetamide.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of 2-bromo-2-fluoroacetamide, addressing the needs of researchers and professionals in drug development. By combining the limited available experimental data with robust computational predictions, a more complete physicochemical profile has been presented. The inclusion of standardized experimental protocols offers practical guidance for the laboratory characterization of this and similar novel compounds. The provided workflows and diagrams serve to illustrate the logical progression of synthesis and characterization, as well as the fundamental relationships between molecular structure and physical properties. As research on 2-bromo-2-fluoroacetamide and its analogues progresses, it is anticipated that experimental data will become more readily available, further refining our understanding of this potentially valuable chemical entity.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of Bromofluoroacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273102#physical-characteristics-of-bromofluoroacetamide>]

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